The compound 2-(1-(pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole is a derivative of benzo[d]imidazole, which is a heterocyclic aromatic compound containing nitrogen. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer treatments. Its structure incorporates a benzo[d]imidazole core linked to a piperidine and pyridine moiety, which may enhance its biological activity.
This compound belongs to the class of benzo[d]imidazole derivatives. Benzo[d]imidazoles are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. The specific structure of 2-(1-(pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole suggests potential interactions with various biological targets due to the presence of both piperidine and pyridine functionalities, which can influence pharmacokinetics and pharmacodynamics.
The synthesis of 2-(1-(pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves several key steps:
The reaction conditions typically include:
The molecular structure of 2-(1-(pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole can be represented as follows:
This formula indicates that the compound consists of:
The structural representation highlights the benzo[d]imidazole ring fused with a piperidine ring attached to a pyridine moiety, which contributes to its biological activity.
The chemical reactivity of 2-(1-(pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole includes:
The mechanism of action for 2-(1-(pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole primarily revolves around its interaction with specific biological targets:
Analysis shows that derivatives with modifications on the piperidine or pyridine rings often exhibit enhanced solubility and bioavailability compared to their parent compounds .
The compound 2-(1-(pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole holds promise in various scientific fields:
The compound 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole (CAS No. 1420959-03-0) belongs to a class of N-heterocyclic hybrids featuring three distinct moieties:
Systematic naming follows IUPAC guidelines: The parent 1H-benzo[d]imidazole is substituted at the 2-position by a 1-(pyridin-4-ylmethyl)piperidin-4-yl group. Its molecular formula is C₁₈H₂₀N₄ (molecular weight: 292.38 g/mol) [1]. This structure exemplifies a tertiary hybrid, differing from simpler 2-(piperidin-4-yl)-1H-benzo[d]imidazole (CAS 38385-95-4, MW 201.27 g/mol) by the N-pyridinylmethyl substitution on the piperidine nitrogen [5] [10]. Such modifications significantly alter physicochemical properties (e.g., logP, solubility) and biological target engagement [6] [9].
Table 1: Structural Comparison of Key Benzimidazole-Piperidine Hybrids
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
---|---|---|---|---|
2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole | 1420959-03-0 | C₁₈H₂₀N₄ | 292.38 | Piperidine N-substituted with pyridinylmethyl |
2-(Piperidin-4-yl)-1H-benzo[d]imidazole | 38385-95-4 | C₁₂H₁₅N₃ | 201.27 | Unsubstituted piperidine |
2-(Piperidin-2-yl)-1H-benzo[d]imidazole | 51785-23-0 | C₁₂H₁₅N₃ | 201.27 | Piperidine linkage via C2 not C4 |
2-(4-(Piperidin-4-yloxy)phenyl)-1H-benzo[d]imidazole-5-carboxamide | 11573587 | C₁₉H₂₀N₄O₂ | 336.40 | Ether linker; carboxamide on benzimidazole |
Heterocyclic scaffolds like benzimidazole and piperidine are privileged structures in drug design due to their prevalence in biologically active molecules and capacity for diverse molecular interactions [3] [6]:
Hybridization of these moieties leverages synergistic pharmacophoric properties. The benzo[d]imidazole-piperidine framework provides a rigid-flexible balance: The planar benzimidazole anchors into hydrophobic pockets, while the piperidine-pyrindylmethyl chain extends into solvent-exposed or deeper protein regions. This design enhances target selectivity and modulates pharmacokinetic parameters like bioavailability and metabolic stability [3] [6] [9]. Computational analyses (e.g., molecular docking) of such hybrids frequently reveal binding modes where the benzimidazole intercalates or stacks, the piperidine cationic form forms salt bridges, and the pyridine engages in complementary polar interactions [2] [9].
Benzimidazole derivatives have evolved from antiparasitic agents (e.g., albendazole) to therapeutics targeting diverse pathways, driven by scaffold versatility and structure-activity relationship (SAR) optimization [3] [6]:
The specific compound 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole represents an advanced iteration within this evolution. It stems from SAR studies demonstrating that bulky, aromatic N-substituents on the piperidine ring significantly boost anti-inflammatory activity. Key evidence comes from derivatives like 6e (a closely related analogue with a different N-substituent), which exhibited potent inhibition of NO (IC₅₀ = 0.86 μM) and TNF-α (IC₅₀ = 1.87 μM) in LPS-stimulated RAW 264.7 macrophages. Crucially, 6e surpassed ibuprofen in suppressing xylene-induced ear edema in vivo, likely via suppression of NF-κB signaling [2]. Commercial availability of the title compound (e.g., 95+% purity, $806/g) reflects its status as a research tool for probing inflammation pathways or as a synthetic intermediate for further optimization [1].
Table 2: Evolution of Key Benzimidazole-Piperidine Therapeutics/Research Compounds
Era | Representative Compound | Key Structural Feature | Primary Biological Activity | Advancement |
---|---|---|---|---|
1970s-1990s | Albendazole | Benzimidazole-2-carbamate | Anthelmintic | Established scaffold utility |
1990s-2000s | Omeprazole | Benzimidazole-2-substituted pyridylmethylsulfinyl | Antiulcer (proton pump inhibitor) | Demonstrated clinical impact |
2000s-2010s | 2-(Piperidin-4-yl)-1H-benzo[d]imidazole (Hit) | Unsubstituted piperidine | Moderate anti-inflammatory (NO/TNF-α inhibition) | Validated piperidine-benzimidazole core |
2010s-Present | 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole | Piperidine N-pyridinylmethyl | Potent anti-inflammatory (NF-κB pathway) [2] | Optimized N-substituent for potency/selectivity |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5